molecular formula C12H17NO2 B13580322 Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

Cat. No.: B13580322
M. Wt: 207.27 g/mol
InChI Key: AFBJYQFNZQHEIM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate is a glycine derivative that belongs to a class of non-proteinogenic amino acidsIts unique structure, featuring an ethyl ester group and a substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(3,5-dimethylphenyl)acetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One efficient method utilizes bismuth salts as catalysts, which are mild, non-toxic, and commercially viable. The reaction proceeds via N–H insertion, leading to the formation of the desired glycine derivative with high yields .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of bismuth catalysts is particularly advantageous due to their low toxicity and environmental friendliness. The reaction conditions are optimized to ensure maximum yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(3,5-dimethylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • Ethyl 2-(3,5-dimethylphenyl)acetate
  • 2-acetamido-4,5-dimethylphenyl acetate
  • Ethyl 2- (4-aminophenyl)-2- (phenylamino) acetate

Comparison: Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7,11H,4,13H2,1-3H3

InChI Key

AFBJYQFNZQHEIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)C)C)N

Origin of Product

United States

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